molecular formula C21H26N4O5 B14757806 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid

4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B14757806
M. Wt: 414.5 g/mol
InChI Key: DPIXFLIAABXORK-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxylic acid backbone with an aminomethyl group substituted by an alanyl residue conjugated to a 4-hydroxyphthalazin-1-yl acetyl moiety.

Properties

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

4-[[2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H26N4O5/c1-12(19(27)22-11-13-6-8-14(9-7-13)21(29)30)23-18(26)10-17-15-4-2-3-5-16(15)20(28)25-24-17/h2-5,12-14H,6-11H2,1H3,(H,22,27)(H,23,26)(H,25,28)(H,29,30)

InChI Key

DPIXFLIAABXORK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone derivative, followed by the introduction of the alanyl group through peptide coupling reactions. The final step involves the attachment of the cyclohexanecarboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxylic acid backbone with a phthalazine moiety, which is known for its diverse biological properties. The presence of the hydroxy group and the amino acid derivative suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid may exert their effects through several mechanisms:

  • Enzyme Inhibition :
    • Compounds with similar structures have been shown to inhibit the enzyme tyrosinase , which plays a crucial role in melanin biosynthesis. For instance, a related compound demonstrated an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus .
    • The inhibition mechanism involves competitive binding to the enzyme's active site, mimicking L-tyrosine .
  • Antioxidant Activity :
    • The antioxidant capabilities of related compounds have been evaluated using assays like the ABTS radical scavenging test. Results indicated effective scavenging properties, with some compounds exhibiting EC50 values as low as 9.0 μM .
  • Cell Viability and Cytotoxicity :
    • In vitro studies using MTT assays showed that selected derivatives did not exhibit cytotoxic effects up to concentrations of 10 μM, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Biological Activities of Related Compounds

CompoundIC50 (μM)Antioxidant EC50 (μM)Cell Viability (up to μM)
Compound A3.89.025
Compound B28.913.2>10
Compound CNot reported9.2>10

Case Studies

Several studies have explored the biological activities of phthalazine derivatives:

  • Antimicrobial Activity : Research has indicated that phthalazine derivatives show promise in antimicrobial applications due to their ability to disrupt bacterial cell function.
  • Anti-inflammatory Effects : Some derivatives have been noted for their potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
  • Cancer Research : Investigations into the cytotoxic effects of these compounds on cancer cell lines have shown varying degrees of effectiveness, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs share the cyclohexanecarboxylic acid core but differ in substituents. Below is a comparative analysis:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound - C₂₂H₂₅N₅O₆ (hypothetical) ~479.47 Alanyl, 4-hydroxyphthalazin-1-yl acetyl -
4-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid 314042-69-8 C₁₄H₁₉NO₄S 297.37 4-Methylphenyl sulfonamide
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid - C₁₈H₂₁NO₄S 371.43 Naphthalen-2-yl sulfonamide
4-[({N-[(4-Methylphenyl)sulfonyl]-L-isoleucyl}amino)methyl]cyclohexanecarboxylic acid - C₂₁H₃₂N₂O₅S 424.56 L-Isoleucyl, 4-methylphenyl sulfonyl
4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid 317375-82-9 C₁₄H₁₇ClNO₄S 354.81 4-Chlorophenyl sulfonyl
Key Observations:
  • Backbone Similarities : All compounds retain the cyclohexanecarboxylic acid moiety, which contributes to rigidity and influences solubility via the carboxylic acid group.
  • Substituent Diversity: The target compound incorporates a phthalazine-acetyl-alanyl group, introducing aromaticity and peptide-like bonds. Sulfonamide analogs (e.g., ) feature aryl sulfonyl groups, known for enzyme inhibition (e.g., carbonic anhydrase, proteases). Peptide-linked sulfonamides (e.g., ) combine amino acid residues (e.g., L-isoleucyl) with sulfonyl groups, enhancing target specificity.

Physicochemical and Crystallographic Properties

  • Sulfonamide Analogs: Crystallographic studies on 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid reveal hydrogen-bonding networks between the sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups, stabilizing crystal packing . The naphthalen-2-yl substituent increases lipophilicity (logP ~2.8) compared to phenyl analogs .
  • The alanyl residue introduces zwitterionic character, improving aqueous solubility relative to sulfonamide analogs.

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